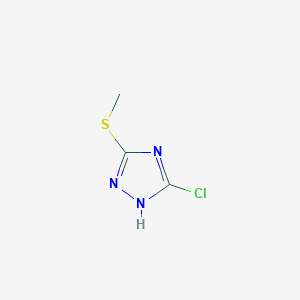

5-Chloro-3-(methylthio)-1h-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 207098. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methylsulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3S/c1-8-3-5-2(4)6-7-3/h1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSLSIPPSDHLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308674 | |

| Record name | 5-Chloro-3-(methylsulfanyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51108-40-8 | |

| Record name | 51108-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-3-(methylsulfanyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-Chloro-3-(methylthio)-1h-1,2,4-triazole

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, representing a privileged heterocyclic scaffold. Compounds incorporating this five-membered ring system exhibit a vast spectrum of pharmacological activities, including potent antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2] This biological versatility stems from the triazole ring's unique electronic properties, its ability to engage in hydrogen bonding, and its metabolic stability.

Among the myriad of triazole derivatives, this compound stands out as a crucial synthetic intermediate. The presence of a reactive chlorine atom at the C5 position and a methylthio group at the C3 position provides two distinct handles for further chemical modification. This dual functionality allows for the strategic construction of complex molecular architectures, making it an invaluable building block for combinatorial libraries aimed at drug discovery. This guide offers a detailed exploration of the synthesis and comprehensive characterization of this key intermediate, providing field-proven insights and self-validating protocols for researchers in the field.

Part 1: Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The chosen pathway begins with a readily available precursor, 3-mercapto-1,2,4-triazole, and proceeds through S-methylation followed by a selective chlorination.

Caption: Synthetic route to this compound.

Step 1: S-Methylation of 3-Mercapto-1,2,4-triazole

The initial step involves the nucleophilic substitution on a methylating agent by the thiol group of the triazole precursor. The thiol (-SH) group exists in tautomeric equilibrium with the thione (C=S) form, with the thiol form being reactive under basic conditions.[3]

Causality Behind Experimental Choices:

-

Base (e.g., NaOH, KOH): A base is essential to deprotonate the thiol group, forming the highly nucleophilic thiolate anion (-S⁻). This anion is a much more potent nucleophile than the neutral thiol, driving the reaction forward efficiently.

-

Methylating Agent (e.g., Methyl Iodide): Methyl iodide is an excellent electrophile due to the good leaving group nature of iodide. The thiolate anion readily attacks the electrophilic methyl carbon, displacing the iodide to form the stable thioether linkage.

-

Solvent (e.g., Ethanol/Water): A polar protic solvent system is typically used to dissolve the triazole precursor and the base.

Experimental Protocol: Synthesis of 3-(Methylthio)-1H-1,2,4-triazole

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-mercapto-1,2,4-triazole (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents).

-

Cool the resulting solution in an ice bath to 0-5 °C.

-

Add methyl iodide (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(methylthio)-1H-1,2,4-triazole.[4]

Step 2: Chlorination of 3-(Methylthio)-1H-1,2,4-triazole

This is the most critical step, where the C5-H bond of the triazole ring is replaced with a C-Cl bond. This transformation is typically an electrophilic substitution on the electron-rich heterocyclic ring, though the exact mechanism can be complex depending on the reagent used.

Causality Behind Experimental Choices:

-

Chlorinating Agent (e.g., Thionyl Chloride (SOCl₂), Phosphorus Pentachloride (PCl₅)): Strong chlorinating agents are required to activate the C5 position for substitution. The choice of reagent can influence reaction conditions and byproducts. PCl₅, for instance, is a very powerful reagent for such transformations.[5]

-

Reaction Conditions: These reactions are often performed at elevated temperatures to overcome the activation energy barrier for the substitution. The absence of water is critical as these chlorinating agents react violently with it.

Experimental Protocol: Synthesis of this compound

-

Caution: This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

-

To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add 3-(methylthio)-1H-1,2,4-triazole (1 equivalent).

-

Slowly add phosphorus pentachloride (PCl₅) (1.5 - 2.0 equivalents) in portions. The reaction can be exothermic.

-

Once the initial reaction subsides, heat the mixture to reflux (typically 80-100 °C) for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess PCl₅.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or toluene) to obtain pure this compound.

Part 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques provides a self-validating system of proof.

Caption: Workflow for the comprehensive characterization of the target compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₄ClN₃S | [6] |

| Molecular Weight | 149.6 g/mol | [6] |

| Appearance | White to off-white solid | Generic Observation |

| Melting Point | ~162.3 °C | [6] |

Spectroscopic Data Summary

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆) | δ ~14.0-14.5 (br s, 1H, NH), δ ~2.6 (s, 3H, S-CH₃) |

| ¹³C NMR (DMSO-d₆) | δ ~160 (C3-S), δ ~150 (C5-Cl), δ ~15 (S-CH₃) |

| FT-IR (KBr, cm⁻¹) | ~3100-3000 (N-H stretch), ~1600-1550 (C=N stretch), ~1450 (C-N stretch), ~820 (C-Cl stretch) |

| Mass Spec. (ESI+) | m/z: 150 [M+H]⁺, 152 [M+H+2]⁺ (approx. 3:1 ratio) |

| Elemental Analysis | C: 24.08%, H: 2.69%, Cl: 23.70%, N: 28.09%, S: 21.43% (Theoretical) |

Detailed Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it effectively solubilizes the compound and allows for the observation of the exchangeable NH proton.

-

¹H NMR - Expected Results: The spectrum is expected to be simple. A broad singlet in the far downfield region (δ 14.0-14.5 ppm) is characteristic of the acidic triazole N-H proton.[7] A sharp singlet integrating to three protons at approximately δ 2.6 ppm corresponds to the methylthio (S-CH₃) group.[8][9]

-

¹³C NMR - Expected Results: The spectrum should display three distinct signals. Two signals in the aromatic region correspond to the triazole ring carbons: C3 (attached to the methylthio group, ~160 ppm) and C5 (attached to the chlorine, ~150 ppm). A single signal in the aliphatic region (~15 ppm) corresponds to the methyl carbon of the methylthio group.[10][11]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Protocol: Prepare a potassium bromide (KBr) pellet containing a small amount of the finely ground sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Expected Results: The spectrum provides a fingerprint of the functional groups present. Key absorption bands include a broad peak around 3100-3000 cm⁻¹ for the N-H bond stretching. Characteristic peaks for the C=N and N=N stretching of the triazole ring appear in the 1600-1411 cm⁻¹ region.[3][12] A distinct band around 820 cm⁻¹ can be attributed to the C-Cl stretching vibration.

3. Mass Spectrometry (MS)

-

Protocol: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into an electrospray ionization (ESI) source.

-

Expected Results: This analysis is crucial for confirming the molecular weight and the presence of chlorine. The mass spectrum will show a molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two major peaks will be observed for the protonated molecule: [M+H]⁺ at m/z 150 (for the ³⁵Cl isotope) and [M+H+2]⁺ at m/z 152 (for the ³⁷Cl isotope). The key confirmatory evidence is that the intensity ratio of these two peaks will be approximately 3:1.

4. Elemental Analysis

-

Protocol: The sample is submitted to a specialized facility for combustion analysis.

-

Expected Results: The experimentally determined weight percentages of Carbon, Hydrogen, Nitrogen, Chlorine, and Sulfur must align with the theoretical values calculated from the molecular formula (C₃H₄ClN₃S) within a narrow margin of error (typically ±0.4%).[1] This provides definitive proof of the compound's elemental composition and purity.

Applications and Future Outlook

This compound is not typically an end-product but rather a high-value intermediate in drug discovery pipelines. The C-Cl bond is susceptible to nucleophilic substitution reactions (e.g., with amines, alcohols, or thiols), allowing for the introduction of diverse side chains at the 5-position. This makes it an ideal scaffold for building libraries of novel compounds to be screened for various biological activities, particularly in the development of new antifungal and anticancer agents.[13][14] The continued exploration of derivatives from this versatile starting material holds significant promise for identifying next-generation therapeutic agents.

References

- Current research work is focused on incorporation of thiosemicarbazide, triazole in one framework and observed for antifungal, antibacterial and anthelmintic activities. Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents.

-

Xia, et al. (2019). A facile copper-catalyzed one-pot method to prepare 3,5-disubstituted-1,2,4-triazole from amide and nitrile by cascade addition oxidation cyclization. Frontiers in Chemistry. Available at: [Link]

- BenchChem. (2025). A Technical Guide to the Synthesis of 1,2,4-Triazole Compounds.

- Various Authors. Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.

- Various Authors. (2022). Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing.

- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry.

- ACS Omega. (2025). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Publications.

- Senthil, S., & Gopi, R. N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica.

- MDPI. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties.

-

Various Authors. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. Available at: [Link]

- Various Authors. (2010). 1,2,4-Triazoles: Synthetic Approaches and Pharmacological Importance. Current Organic Chemistry.

- Various Authors. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Journal of Emerging Technologies and Innovative Research.

- PrepChem. Synthesis of 1-(4-chloro-benzoyl)-3-methylthio-5-amino-1,2,4-triazole.

-

Various Authors. (2019). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules. Available at: [Link]

- Various Authors. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Royal Society of Chemistry.

- Various Authors. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).

-

Xia, et al. (2019). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

-

Various Authors. Synthesis and antimicrobial elucidation of[15][16]-triazole-3-thione derivatives. Journal of Chemical and Pharmaceutical Research. Available at:

-

Various Authors. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]

-

Shawali, A. S., & Abdallah, M. A. (2012). Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. ResearchGate. Available at: [Link]

-

Various Authors. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. Available at: [Link]

- Alfa Chemistry. CAS 51108-40-8 this compound.

- Various Authors. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Journal of the Turkish Chemical Society, Section A: Chemistry.

-

Various Authors. (2007). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules. Available at: [Link]

- ResearchGate. (2019). FT-IR spectra of control and treated 1,2,4-triazole.

- Various Authors. (2023). Synthesis, Characterization of substituted 5-(methylthio)- 1-(3-((1-phenyl-1H-1,2,3-triazol-4-yl) methoxy) phenyl)-1H-tetrazole and evaluation of its anti-microbial activity. International Journal of Research in Engineering and Science.

- Various Authors. (2023). Synthesis of Novel 4-((4-((Substituted)acetamido)-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) methyl)-1-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazole Derivatives. Preprints.org.

- ChemicalBook. 3-AMINO-5-METHYLTHIO-1H-1,2,4-TRIAZOLE(45534-08-5)ir1.

- Hit2Lead. This compound.

- Singh, A. K., & Kumar, A. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry.

- Various Authors. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.

- Sigma-Aldrich. 3-Amino-5-methylthio-1H-1,2,4-triazole 98%.

- Various Authors. (2023). Design, Synthesis, in vitro and in silico Study of 5-(Methylthio)-4-(H)-1,2,4-triazole-2-amine and its Derivatives. ResearchGate.

- Sigma-Aldrich. 3-Amino-5-methylthio-1H-1,2,4-triazole.

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. ijsr.net [ijsr.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. ijres.org [ijres.org]

- 9. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. chemijournal.com [chemijournal.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 16. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

A Spectroscopic Investigation of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole: A Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Chloro-3-(methylthio)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a prominent feature in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, and anticancer properties.[1][2] A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations.

This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in the fundamental principles of spectroscopy and is supported by comparative analysis with structurally related 1,2,4-triazole derivatives.

Molecular Structure and Tautomerism

This compound possesses a five-membered aromatic ring containing three nitrogen atoms. A key feature of 1,2,4-triazoles is their propensity for prototropic tautomerism.[3] The proton on the triazole ring can potentially reside on different nitrogen atoms, leading to different tautomeric forms. For the purpose of this guide, we will primarily consider the 1H-tautomer, which is often the most stable form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide crucial information about the molecular framework.

¹H NMR Spectroscopy

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The spectrum is then recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two key signals:

-

N-H Proton: A broad singlet corresponding to the N-H proton of the triazole ring is anticipated. The chemical shift of this proton can be highly variable and is dependent on the solvent, concentration, and temperature. In DMSO-d₆, this signal is often observed in the downfield region, typically between δ 13.0 and 14.5 ppm.[4] This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding.

-

S-CH₃ Protons: A sharp singlet for the three equivalent protons of the methylthio group (-SCH₃) is expected. The chemical shift for these protons will likely appear in the range of δ 2.4-2.7 ppm.

Expected ¹H NMR Data Summary:

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H (Triazole) | 13.0 - 14.5 | Broad Singlet | 1H |

| S-CH₃ | 2.4 - 2.7 | Singlet | 3H |

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. Due to the lower natural abundance of ¹³C, a greater number of scans are usually required to obtain a spectrum with a good signal-to-noise ratio.

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in the molecule:

-

C-Cl Carbon: The carbon atom attached to the chlorine (C5) is expected to be the most downfield of the triazole ring carbons due to the electronegativity of the chlorine atom. Its chemical shift is predicted to be in the range of δ 150-155 ppm.

-

C-S Carbon: The carbon atom bonded to the methylthio group (C3) will also be in the downfield region, typically around δ 160-165 ppm.

-

S-CH₃ Carbon: The carbon of the methyl group will appear in the upfield region of the spectrum, with an expected chemical shift in the range of δ 10-15 ppm.

Expected ¹³C NMR Data Summary:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-Cl (C5) | 150 - 155 |

| C-S (C3) | 160 - 165 |

| S-CH₃ | 10 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Data Interpretation:

The IR spectrum of this compound will be characterized by several key absorption bands:

-

N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the triazole ring.[1] The broadness of this peak is due to hydrogen bonding.

-

C-H Stretching: Absorption bands corresponding to the C-H stretching of the methyl group will appear around 2900-3000 cm⁻¹.

-

C=N and N=N Stretching: The triazole ring will exhibit characteristic stretching vibrations for C=N and N=N bonds in the fingerprint region, typically between 1400 and 1600 cm⁻¹.[5]

-

C-Cl Stretching: A stretching vibration for the C-Cl bond is expected in the region of 700-850 cm⁻¹.[2]

-

C-S Stretching: The C-S stretching vibration is generally weak and appears in the range of 600-800 cm⁻¹.

Expected IR Data Summary:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Broad, Medium |

| C-H Stretch | 2900 - 3000 | Medium to Weak |

| C=N / N=N Stretch | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 700 - 850 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) being a common method for relatively small and volatile molecules. The sample is introduced into the mass spectrometer, where it is ionized and fragmented.

Data Interpretation:

-

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₃H₄ClN₃S, with a molecular weight of approximately 149.6 g/mol .[6] The mass spectrum should show a molecular ion peak (M⁺) at m/z 149. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in a roughly 3:1 ratio) will be a key diagnostic feature.

-

Fragmentation Pattern: The fragmentation of the molecular ion will provide further structural confirmation. Common fragmentation pathways for 1,2,4-triazoles involve the loss of small neutral molecules. Expected fragments for this compound could include:

-

Loss of the methyl group (-CH₃) from the thioether, resulting in a fragment at m/z 134.

-

Loss of the entire methylthio group (-SCH₃), leading to a fragment at m/z 102.

-

Cleavage of the triazole ring, leading to various smaller fragments.

-

Expected Mass Spectrometry Data Summary:

| m/z | Identity |

| 149/151 | [M]⁺ / [M+2]⁺ (Molecular Ion) |

| 134/136 | [M - CH₃]⁺ |

| 102/104 | [M - SCH₃]⁺ |

Visualization of Key Data

To aid in the conceptualization of the spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Proposed key fragmentation pathways in Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. By understanding the expected NMR chemical shifts, characteristic IR absorption bands, and mass spectrometric fragmentation patterns, researchers can confidently verify the structure and purity of this important heterocyclic compound, facilitating its application in drug discovery and development.

References

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

-

Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. [Link]

-

Al-Amiery, A. A., et al. (2022). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journal of Pure and Applied Chemistry, 16(2), 29-41. [Link]

-

Zborowski, K., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 227-239. [Link]

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. ResearchGate. [Link]

-

Ghandi, M., & Kubicki, M. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(24), 5899. [Link]

-

RSC. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]

-

El-Sayed, W. A. (2014). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 3(12), 131-149. [Link]

-

Al-Masoudi, N. A., et al. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Egyptian Journal of Chemistry. [Link]

-

Li, J. Q., et al. (2007). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 12(7), 1358-1370. [Link]

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]

- 5. ijsr.net [ijsr.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a critical pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] A definitive understanding of the three-dimensional structure of its derivatives is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This guide provides a comprehensive technical overview of the crystal structure analysis of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole, a key intermediate and pharmacologically relevant molecule. We will delve into the experimental methodologies, from synthesis and crystallization to single-crystal X-ray diffraction, and discuss the interpretation of the resulting structural data. This document serves as a self-validating system, explaining the causality behind experimental choices and grounding key claims in authoritative sources.

Introduction: The Significance of Structural Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For 1,2,4-triazole derivatives, which are known to possess a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties, precise structural information is invaluable.[2] While spectroscopic techniques like NMR, IR, and mass spectrometry are essential for initial characterization, they often fall short of providing a definitive 3D structure.[3] Single-crystal X-ray crystallography remains the gold standard, offering unambiguous determination of bond lengths, bond angles, stereochemistry, and intermolecular interactions that govern a compound's physical and biological properties.[3]

The subject of this guide, this compound (C₃H₄ClN₃S), is a versatile building block in the synthesis of more complex bioactive molecules.[4] Its structural analysis provides a foundational understanding of how the chloro and methylthio substituents influence the electronic and steric properties of the triazole ring, which in turn dictates its interaction with biological targets.

Synthesis and Crystallization: The Gateway to a Definitive Structure

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

While various synthetic routes to substituted 1,2,4-triazoles exist, a common approach involves the cyclization of thiosemicarbazide derivatives.[5] For the methylthio-substituted triazoles, S-alkylation of a triazole-thione precursor is a frequently employed strategy.[6] The introduction of the chloro group can be achieved through various chlorinating agents. A plausible synthetic pathway is outlined below.

DOT Script for Synthesis Workflow

Caption: A generalized synthetic workflow for this compound.

Crystallization Protocol

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Experimental Protocol: Slow Evaporation

-

Solvent Screening: Dissolve a small amount of purified this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to find a solvent in which the compound has moderate solubility.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

-

Crystal Growth: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

-

Monitoring: Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Causality: Slow evaporation allows the molecules to self-assemble into a highly ordered crystal lattice, minimizing defects and leading to crystals of sufficient size and quality for diffraction experiments.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.

DOT Script for X-ray Crystallography Workflow

Caption: The workflow for single-crystal X-ray structure determination.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern is collected on a detector. The collected raw data is then processed to correct for experimental factors and to determine the unit cell parameters and space group.[3]

Structure Solution and Refinement

The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate structure.[7]

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information about the molecule's geometry and intermolecular interactions.

Molecular Geometry

The analysis of bond lengths and angles within the this compound molecule reveals important structural features.

| Parameter | Expected Value Range | Significance |

| C-Cl Bond Length | ~1.74 Å | Influences reactivity and electronic properties. |

| C-S Bond Length | ~1.75 Å | Can indicate single or double bond character. |

| N-N Bond Length | ~1.38 Å | Characteristic of the triazole ring. |

| C-N Bond Length | ~1.33 Å | Characteristic of the triazole ring. |

| Triazole Ring Planarity | High | Aromatic character of the ring. |

Note: The expected values are based on typical bond lengths for similar structures and may vary slightly in the actual crystal structure.

Intermolecular Interactions

In the solid state, molecules are held together by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces.[1] For this compound, the presence of nitrogen atoms in the triazole ring allows for the formation of N-H···N hydrogen bonds, which can play a crucial role in the crystal packing.

DOT Script for Intermolecular Interactions

Caption: A schematic representation of N-H···N hydrogen bonding.

Spectroscopic Correlation

While X-ray crystallography provides the definitive solid-state structure, spectroscopic data from NMR and IR are crucial for characterizing the compound in solution and for confirming the presence of key functional groups.

-

¹H NMR: The proton NMR spectrum would be expected to show a signal for the N-H proton of the triazole ring and a singlet for the methylthio group protons.[8]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbon atoms of the triazole ring and the methyl carbon.[8]

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration and C=N stretching of the triazole ring.[9]

Conclusion and Future Directions

The crystal structure analysis of this compound provides a detailed and unambiguous understanding of its molecular architecture. This information is fundamental for medicinal chemists and drug development professionals in designing novel therapeutic agents with improved efficacy and selectivity. The structural insights gained from this analysis can guide further synthetic modifications and aid in computational studies to predict the binding of these molecules to their biological targets. The synergistic use of X-ray crystallography and spectroscopic techniques provides a comprehensive characterization that is essential for advancing the field of drug discovery.[3]

References

- Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography - Benchchem. (n.d.).

- Validating the 1,2,4-Triazole Scaffold: A Comparative Guide to X-ray Crystallography - Benchchem. (n.d.).

- Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI. (n.d.).

- Crystal Structures of two Triazole Derivatives - CORE. (2010, October 18).

- (PDF) Crystal Structures of two Triazole Derivatives - ResearchGate. (2015, October 13).

- Synthesis of 1-(4-chloro-benzoyl)-3-methylthio-5-amino-1,2,4-triazole - PrepChem.com. (n.d.).

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 4).

-

Synthesis and antimicrobial elucidation of[1][2][3]-triazole-3-thione derivatives. (2013). Journal of Chemical and Pharmaceutical Research, 5(1), 240-243.

- This compound(SALTDATA: FREE) - ChemicalBook. (n.d.).

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. (n.d.).

- Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative - ResearchGate. (n.d.).

- CAS 51108-40-8 this compound - Alfa Chemistry. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. jocpr.com [jocpr.com]

Tautomerism in 5-Chloro-3-(methylthio)-1h-1,2,4-triazole

An In-Depth Technical Guide to Tautomerism in 5-Chloro-3-(methylthio)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The tautomeric behavior of substituted 1,2,4-triazoles is a critical determinant of their physicochemical properties, receptor interactions, and metabolic stability. This guide provides a comprehensive technical analysis of the tautomerism in this compound, a molecule of interest in drug discovery. We will delve into the structural possibilities, the electronic factors governing tautomeric equilibrium, and the state-of-the-art methodologies for the definitive characterization of its tautomeric forms. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 1,2,4-triazole core.

Introduction: The Significance of Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole ring system is a privileged scaffold in drug design, appearing in numerous clinically successful drugs.[1][2] Its utility stems from its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The functionality of these molecules is profoundly influenced by prototropic tautomerism, which involves the migration of a proton between the nitrogen atoms of the heterocyclic ring.[1]

For a monosubstituted or disubstituted 1,2,4-triazole, several tautomeric forms are possible, primarily the 1H, 2H, and 4H isomers. The position of the mobile proton dictates the electronic distribution within the ring, thereby affecting properties such as dipole moment, pKa, and the molecule's ability to act as a hydrogen bond donor or acceptor. An incorrect assumption about the dominant tautomeric form can lead to flawed interpretations of structure-activity relationships (SAR) and suboptimal drug design.[3][4] Therefore, a thorough understanding and characterization of the tautomeric landscape are paramount.

Tautomeric Landscape of this compound

The subject of this guide, this compound, presents a fascinating case for the study of annular tautomerism. The presence of two distinct substituents, a chloro group at C5 and a methylthio group at C3, introduces electronic asymmetry that significantly influences the relative stability of the possible tautomers.

The principal annular tautomers of this molecule are:

-

This compound

-

5-Chloro-3-(methylthio)-2H-1,2,4-triazole

-

3-Chloro-5-(methylthio)-1H-1,2,4-triazole (structurally equivalent to the 5-chloro-3-(methylthio)-1H form)

-

5-Chloro-3-(methylthio)-4H-1,2,4-triazole

The potential tautomeric equilibria are illustrated in the diagram below.

Caption: A plausible synthetic pathway to the target compound.

This multi-step synthesis provides opportunities for purification and characterization at each stage, ensuring the identity and purity of the final product.

Experimental and Computational Characterization of Tautomers

A multi-pronged approach combining spectroscopic and computational methods is the gold standard for elucidating the tautomeric forms of substituted 1,2,4-triazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for studying tautomerism in solution. [5]Key experiments include:

-

¹H NMR: The chemical shift of the N-H proton is highly informative. In many 1,2,4-triazole systems, this proton appears as a broad singlet at a characteristic downfield chemical shift. The presence of multiple N-H signals would indicate a mixture of tautomers in slow exchange on the NMR timescale.

-

¹³C NMR: The chemical shifts of the ring carbons (C3 and C5) are sensitive to the position of the proton and the electronic effects of the substituents.

-

¹⁵N NMR: This technique directly probes the nitrogen environment and can provide unambiguous evidence for the location of the proton.

-

2D NMR (HMBC, HSQC): These experiments can establish correlations between protons and carbons/nitrogens, helping to definitively assign the structure of the predominant tautomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers of this compound (in DMSO-d₆)

| Tautomer | Predicted N-H δ (ppm) | Predicted C3 δ (ppm) | Predicted C5 δ (ppm) | Predicted S-CH₃ δ (ppm) |

| 1H-Tautomer | 13.5 - 14.5 | ~160 | ~150 | ~2.6 |

| 2H-Tautomer | 12.5 - 13.5 | ~165 | ~155 | ~2.7 |

| 4H-Tautomer | 14.0 - 15.0 | ~158 | ~148 | ~2.5 |

Note: These are estimated values based on data for similar compounds and should be confirmed experimentally.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive characterization of the tautomeric form present in the solid state. [5][6][7]It allows for the precise determination of bond lengths and the unambiguous location of the proton on one of the nitrogen atoms.

Computational Chemistry

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of tautomers. [1][8][9][10][11]By calculating the Gibbs free energy of each tautomer in the gas phase and in various solvents (using models like the Polarizable Continuum Model - PCM), a quantitative prediction of the tautomeric equilibrium can be obtained. These theoretical predictions can then be correlated with experimental spectroscopic data.

A Self-Validating Experimental Workflow

The following workflow ensures a rigorous and trustworthy characterization of the tautomeric system.

Caption: A robust workflow for the characterization of tautomers.

Conclusion

The tautomeric state of this compound is a critical aspect of its molecular identity, with profound implications for its application in drug discovery. While direct experimental data for this specific molecule is scarce, a combination of established principles of 1,2,4-triazole chemistry and modern analytical techniques provides a clear path to its comprehensive characterization. The interplay of the electron-withdrawing chloro group and the methylthio substituent likely results in a strong preference for one tautomeric form in a given environment. A rigorous application of the integrated computational and experimental workflow described herein will enable researchers to definitively establish the dominant tautomer, thereby facilitating rational drug design and a deeper understanding of its biological activity.

References

-

Chirkina, E. A., & Larina, L. I. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(51), 10116–10125. [Link]

-

Chirkina, E. A., & Larina, L. I. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. Combined Spectroscopic and Theoretical Study. ResearchGate. [Link]

-

Scribd. (n.d.). Substituent Effects on Triazole Tautomerism. [Link]

-

Chirkina, E. A., & Larina, L. I. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. PubMed. [Link]

-

ResearchGate. (n.d.). Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. [Link]

-

SciSpace. (n.d.). Computational Study on the Energetic and Electronic Aspects of Tautomeric Equilibria in 5-methylthio-1,2,4-triazole. [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

Royal Society of Chemistry. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. [Link]

-

ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. [Link]

-

Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38. [Link]

-

MDPI. (n.d.). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. [Link]

-

Pharmacia. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

-

ResearchGate. (n.d.). Computational study on the energetic and electronic aspects of tautomeric equilibria in 5-Methylthio-1, 2, 4-triazole. [Link]

-

Semantic Scholar. (2013). Computational Study on the Energetic and Electronic Aspects of Tautomeric Equilibria in 5-methylthio-1,2,4-triazole. [Link]

-

International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

-

PubChem. (n.d.). 3-(Methylthio)-1,2,4-triazol-5-amine. [Link]

-

Sciforum. (n.d.). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via cyclization of (het)aroylaminoguanidines in aqueous medium. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(4-chloro-benzoyl)-3-methylthio-5-amino-1,2,4-triazole. [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

National Institutes of Health. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

-

National Institutes of Health. (n.d.). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

-

Reddit. (n.d.). 1H NMR interpretation of an 1,2,3-triazole. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. [Link]

-

ResearchGate. (n.d.). Structure of 1,2,4-triazoles with atom numbering. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijsr.net [ijsr.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.ncl.res.in [dspace.ncl.res.in]

- 6. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Computational Study on the Energetic and Electronic Aspects of Tautomeric Equilibria in 5-methylthio-1,2,4-triazole | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Solubility of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Given the critical role of solubility in compound screening, formulation, and bioavailability, this document outlines the theoretical considerations, predictive analyses, and detailed experimental protocols for accurately determining and understanding its solubility in a range of common organic solvents.

Introduction to this compound

This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, which are known for their diverse biological activities, including antifungal, antimicrobial, and anticancer properties.[2][3] The physicochemical properties of triazole derivatives, such as their polarity and hydrogen bonding capabilities, play a pivotal role in their interaction with biological targets and their solubility in various media.[4] The inherent polarity of the triazole ring can contribute to improved water solubility, a desirable trait in drug development.[4]

The structure of this compound, with its chloro and methylthio substituents, presents a unique combination of polar and non-polar features that will dictate its solubility profile.

Compound Profile:

| Property | Value | Source |

| Molecular Formula | C₃H₄ClN₃S | [5] |

| Molecular Weight | 149.6 g/mol | [5] |

| Structure | ||

| This compound |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means that solutes tend to dissolve in solvents with similar polarity. The polarity of this compound is influenced by several structural features:

-

1,2,4-Triazole Ring: The triazole ring itself is polar due to the presence of three nitrogen atoms, which can act as hydrogen bond acceptors.[4] The tautomeric nature of the 1H- and 4H-1,2,4-triazoles, which exist in rapid equilibrium, further contributes to its polarity.[7]

-

Chloro Group: The electronegative chlorine atom induces a dipole moment, increasing the polarity of the molecule.

-

Methylthio Group: The methylthio (-SCH₃) group is generally considered to be of low to moderate polarity.

Based on this structural analysis, this compound is expected to be a polar molecule. Therefore, it is predicted to have higher solubility in polar solvents and lower solubility in non-polar solvents.

The following diagram illustrates the logical flow for predicting the solubility of this compound.

Caption: Logical workflow for predicting solubility based on molecular structure.

Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate characterization. The following section details a robust, step-by-step protocol for quantifying the solubility of this compound in a selection of organic solvents categorized by their polarity.

Materials and Equipment

Solvents:

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone

-

Non-Polar: Toluene, Hexane

Equipment:

-

Analytical balance (accurate to 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm)

Experimental Protocol: Equilibrium Solubility Method

The equilibrium solubility method is a widely accepted technique for determining the thermodynamic solubility of a compound.[8]

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10 mg) into separate glass vials.

-

Add a known volume of each selected organic solvent (e.g., 1 mL) to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid material.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the filtered supernatant samples into the HPLC system.

-

Determine the concentration of the compound in the supernatant by interpolating the peak area from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration of the compound determined in the saturated supernatant. The results can be expressed in units such as mg/mL or mol/L.

-

The following diagram outlines the experimental workflow for determining solubility.

Caption: Experimental workflow for the equilibrium solubility method.

Anticipated Solubility Profile

Based on the theoretical analysis, the following solubility trends are anticipated. It is crucial to replace these qualitative predictions with quantitative data obtained from the experimental protocol described above.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Category | Solvent | Predicted Solubility |

| Polar Protic | Methanol | High |

| Ethanol | High | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High |

| Acetonitrile (ACN) | Moderate to High | |

| Acetone | Moderate | |

| Non-Polar | Toluene | Low |

| Hexane | Very Low |

Conclusion and Future Directions

This technical guide provides a robust framework for understanding and determining the solubility of this compound in a range of organic solvents. The predicted solubility profile, based on the compound's structural features, suggests a preference for polar solvents. However, for applications in drug development and chemical research, it is imperative to establish a quantitative solubility profile through rigorous experimental methods as outlined.

Future work should focus on expanding the range of solvents tested and investigating the effect of temperature on solubility. Additionally, understanding the solid-state properties (e.g., polymorphism) of the compound will provide a more complete picture of its dissolution behavior.

References

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Solubility test for Organic Compounds. (2024, September 24). [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

University of Toronto Scarborough. Solubility. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., Göger, F., & Demirci, F. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 21(11), 1434. [Link]

-

Turan-Zitouni, G., Kaplancıklı, Z. A., & Chevallet, P. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(13), 5026. [Link]

-

Guan, Q., Xing, S., Wang, L., Zhu, J., Guo, C., Xu, C., Zhao, Q., Wu, Y., Chen, Y., & Sun, H. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788–7824. [Link]

-

Chemical Synthesis Database. 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-1,2,4-triazole. [Link]

-

Kumar, R., & Chauhan, P. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. In Heterocycles in Medicinal Chemistry. IntechOpen. [Link]

-

Singh, A., & Sharma, P. K. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. World Journal of Biology Pharmacy and Health Sciences, 14(3), 083-097. [Link]

-

El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(19), 4350. [Link]

-

Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-22. [Link]

-

Patil, S. B., Otari, S. S., & Inamdar, S. R. (2023). Design, Synthesis, in vitro and in silico Study of 5-(Methylthio)-4-(H)-1,2,4-triazole-2-amine and its Derivatives. Asian Journal of Organic & Medicinal Chemistry, 8(4), 235-243. [Link]

-

Orita, A., Yaruva, J., & Otera, J. (2017). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Polymers, 9(12), 34. [Link]

-

Yurttaş, L., & Demirayak, Ş. (2016). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 333-350. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemijournal.com [chemijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

A Technical Guide to the Thermal Stability of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole

Introduction

5-Chloro-3-(methylthio)-1H-1,2,4-triazole is a heterocyclic compound of significant interest within contemporary drug discovery and development programs. The 1,2,4-triazole scaffold is a well-established pharmacophore, known to impart a range of biological activities, including antifungal, antiviral, and anticancer properties[1]. The specific substitution pattern of a chloro group at the 5-position and a methylthio group at the 3-position offers a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel therapeutic agents.

However, the introduction of these functional groups also raises critical questions regarding the molecule's thermal stability. The presence of a halogen and a sulfur-containing moiety can significantly influence decomposition pathways and onset temperatures. A thorough understanding of the thermal behavior of this compound is paramount for ensuring safe handling during synthesis, purification, and storage, as well as for predicting its shelf-life and compatibility in formulated drug products. This guide provides an in-depth analysis of the anticipated thermal properties of this compound, grounded in the established principles of triazole chemistry and supported by data from analogous structures. We will explore the theoretical underpinnings of its decomposition, detail robust experimental protocols for its assessment, and offer field-proven insights for researchers, scientists, and drug development professionals.

Theoretical Framework for the Thermal Decomposition of 1,2,4-Triazoles

The thermal decomposition of 1,2,4-triazole derivatives is a complex process governed by the interplay of various electronic and steric factors. Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the initial steps of decomposition. For the 1,2,4-triazole ring system, key proposed mechanisms include N-N bond cleavage, intramolecular proton transfer, and ring-opening reactions[2][3].

The nature and position of substituents on the triazole ring are critical determinants of the dominant decomposition pathway and the overall thermal stability.

-

Influence of the Thioether Group: The presence of a sulfur-containing substituent, such as the methylthio group in the target molecule, is known to significantly lower the activation energy for thermal decomposition compared to its oxygen-containing analogues (triazolones)[1]. This is attributed to the higher polarizability of the sulfur atom and the relative weakness of the C-S bond compared to the C-O bond, which can facilitate earlier onset of decomposition[1]. Experimental and computational data on related triazole-thiones show a dramatic increase in decomposition reactivity, in some cases by a factor of 10³ at 500 K compared to their oxygenated counterparts[1].

-

Influence of the Chloro Substituent: Halogen substituents, such as the chloro group, are electron-withdrawing. Electron-withdrawing groups on the 1,2,4-triazole ring have been shown to slightly increase the activation energy for certain decomposition pathways in some contexts[1]. However, the C-Cl bond itself can be a point of lability under thermal stress. The overall effect of the chloro group will be a balance between its electronic influence on the ring's stability and the C-Cl bond dissociation energy.

Given these factors, the thermal decomposition of this compound is likely initiated at a lower temperature than its non-thiolated or non-halogenated counterparts. The primary decomposition is anticipated to be an exothermic process, releasing a significant amount of energy.

Recommended Methodologies for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability of this compound necessitates the use of specialized analytical techniques. The two cornerstones of such an assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition, the number of decomposition steps, and the mass loss associated with each step.

Experimental Protocol for TGA:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.

-

Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature of at least 400 °C, or until the decomposition is complete. A slower heating rate can provide better resolution of decomposition steps.

-

-

Data Analysis: Plot the mass loss (%) as a function of temperature. The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline with the tangent of the decomposition curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Experimental Protocol for DSC:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any evolved gases and to accurately measure the heat of decomposition.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a linear heating rate of 10 °C/min. The final temperature should be sufficient to observe the entire decomposition event, as guided by the TGA data.

-

-

Data Analysis: Plot the heat flow (mW) as a function of temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like decomposition) will be represented by upward peaks. The onset temperature and the enthalpy of decomposition (ΔHd) can be calculated from the resulting thermogram.

Anticipated Thermal Profile and Decomposition Pathway

While specific experimental data for this compound is not publicly available, a reasoned prediction of its thermal behavior can be synthesized from the literature on analogous compounds.

Anticipated Thermal Events:

-

Melting: The compound will likely exhibit a sharp endothermic peak corresponding to its melting point. For comparison, the related 3-Amino-5-methylthio-1H-1,2,4-triazole has a reported melting point of 130-133 °C[4][5]. The chloro-substituted analog may have a similar or slightly higher melting point.

-

Decomposition: Following melting, a significant exothermic event is expected, indicating the onset of thermal decomposition. Based on the destabilizing effect of the methylthio group, the onset of decomposition could be anticipated in the range of 150-250 °C.

Table 1: Comparative Thermal Data of Related Triazole Derivatives

| Compound | Melting Point (°C) | Decomposition Onset (°C) | Key Structural Features |

| 3-Amino-5-methylthio-1H-1,2,4-triazole | 130-133 | Not specified | Amino and methylthio groups |

| 1H-1,2,4-triazole | ~120 | ~297 (DSC onset) | Unsubstituted parent ring |

| 3-Amino-1,2,4-triazole | ~156 | ~293 (DSC onset) | Amino group |

Data synthesized from available literature[4][5][6].

Potential Decomposition Products and Hazards:

The thermal decomposition of this compound is expected to generate a complex mixture of gaseous products. Based on its elemental composition, the following hazardous substances are likely to be formed:

-

Nitrogen Oxides (NOx): From the nitrogen-rich triazole ring.

-

Sulfur Oxides (SOx): From the methylthio group.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO2): From the carbon backbone.

-

Hydrogen Chloride (HCl): From the chloro substituent, particularly in the presence of hydrogen sources.

-

Ammonia (NH3): A potential byproduct from the triazole ring fragmentation[7].

The formation of these toxic and corrosive gases necessitates that all thermal analyses be conducted in a well-ventilated area, preferably within a fume hood.

Safe Handling and Storage Recommendations

Based on the anticipated thermal properties, the following precautions are recommended:

-

Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames. Avoid prolonged exposure to elevated temperatures.

-

Handling: When handling the compound, especially during operations involving heating (e.g., drying, recrystallization), ensure adequate ventilation and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which could initiate a vigorous and potentially explosive reaction[7][8].

-

Scale-up Considerations: For larger-scale synthesis, it is imperative to conduct a thorough thermal hazard assessment, potentially including more advanced techniques like Accelerating Rate Calorimetry (ARC), to understand the potential for thermal runaway reactions.

Visualization of Experimental Workflow

The logical flow for assessing the thermal stability of this compound is depicted in the following workflow diagram.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a robust understanding of its likely behavior can be derived from the well-documented chemistry of related 1,2,4-triazole derivatives. The presence of the methylthio group is expected to lower its thermal stability compared to non-sulfur-containing analogs, while the chloro-substituent will also play a key role in its decomposition pathway. The use of standard analytical techniques such as TGA and DSC is essential for a definitive experimental characterization. The insights and protocols presented in this guide provide a solid foundation for researchers to handle, study, and utilize this promising compound in a safe and informed manner, ultimately facilitating its potential application in the development of new medicines.

References

-

Al-Hourani, B. J., Al-Awaid, F. F., El-Elimat, T., & Al-Awadi, N. A. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 28(20), 7108. [Link]

-

Lu, M., Jin, B., & Wang, R. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A, 124(15), 2937–2948. [Link]

-

Lu, M., et al. (2020). The Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. ResearchGate. [Link]

-

Al-Hourani, B. J., Al-Awaid, F. F., El-Elimat, T., & Al-Awadi, N. A. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance (Preprint). MDPI. [Link]

-

Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041. [Link]

-

Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Physical Chemistry Chemical Physics. [Link]

-

Venugopal, S., et al. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. [Link]

-

Al-Masoudi, N. A., et al. (2021). Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Mercaptopyridine, Amino Triazole Derivatives, and Mercaptothiazoline Organic Ligand Moieties. Journal of Chemistry, 2021, 9984920. [Link]

-

Zhegalova, N. G., et al. (2023). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Pharmaceuticals, 16(7), 939. [Link]

-

Kowhakul, J., et al. (2019). Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study. ResearchGate. [Link]

-

Scheier, P., et al. (2021). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. The Journal of Chemical Physics, 154(1), 014302. [Link]

-

Ha, S.-T., et al. (2017). Synthesis and Liquid Crystalline Properties of a New Homologous Series of 4,5-Disubstituted 2H-[1][2][3]-Triazoles via Azide-Chalcone Oxidative Cycloaddition Reaction. ResearchGate. [Link]

-

Patel, P. M., et al. (2014). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 940-946. [Link]

-

Hosoya, N., et al. (2018). Thermal sensitivities of triazole derivatives and dinitrobenzene mixtures from the perspective of charge transfer. ResearchGate. [Link]

-

Sakhno, Y. I., et al. (2021). Condition-based switching the multicomponent reactions of 5-amino-3-(methylthio)-1,2,4-triazole, aromatic aldehydes, and pyruvic acid. ResearchGate. [Link]

-

Shawali, A. S., et al. (2012). Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 963599. [Link]

-

Vakul’skaya, T. I., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules, 26(11), 3354. [Link]

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

Sources

- 1. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Amino-5-methylthio-1H-1,2,4-triazole 98 45534-08-5 [sigmaaldrich.com]

- 5. 3-AMINO-5-METHYLTHIO-1H-1,2,4-TRIAZOLE | 45534-08-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Initial Biological Screening of 5-Chloro-3-(methylthio)-1H-1,2,4-triazole: A Technical Guide for Preclinical Assessment

Introduction: Unveiling the Therapeutic Potential of a Novel Triazole Derivative